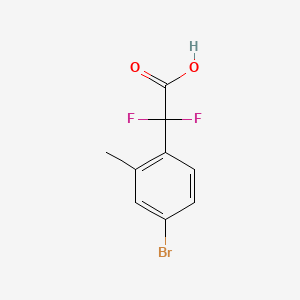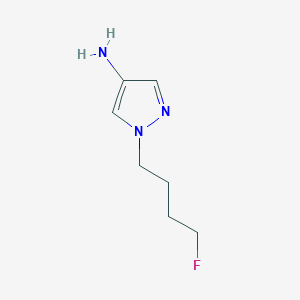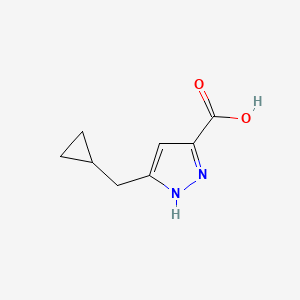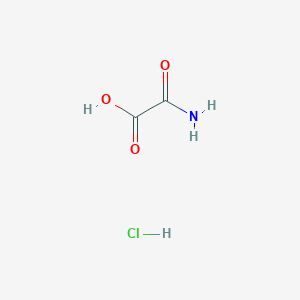![molecular formula C10H14N2O B13531397 1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine is an organic compound that features a cyclopropane ring attached to a pyridine moiety via a methylene bridge The methoxy group on the pyridine ring adds to its chemical uniqueness
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-methoxy-2-pyridinecarboxaldehyde, is synthesized through a series of reactions involving the methoxylation of 2-pyridinecarboxaldehyde.
Cyclopropanation: The pyridine intermediate undergoes a cyclopropanation reaction using diazomethane or a similar cyclopropanating agent to form the cyclopropane ring.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride can be used for substitution reactions.
Major Products
Oxidation: 1-[(3-Hydroxy-2-pyridinyl)methyl]cyclopropanamine.
Reduction: 1-[(3-Methoxy-2-piperidinyl)methyl]cyclopropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cyclopropane ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropane: Lacks the amine group, resulting in different chemical reactivity and biological activity.
1-[(3-Hydroxy-2-pyridinyl)methyl]cyclopropanamine: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding interactions.
1-[(3-Methoxy-2-piperidinyl)methyl]cyclopropanamine: The pyridine ring is reduced to a piperidine ring, altering its electronic properties and reactivity.
Uniqueness
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine is unique due to the presence of both a methoxy group and a cyclopropane ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-[(3-methoxypyridin-2-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-3-2-6-12-8(9)7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
Clave InChI |
QVQIQFGDAKICTG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC=C1)CC2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13531315.png)




![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)





![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)

